1-(2-Fluoro-6-methoxyphenyl)piperazine
Overview
Description
1-(2-Fluoro-6-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C11H15FN2O, and it has a molecular weight of 210.25 g/mol . Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is structurally similar to 1-(2-methoxyphenyl)piperazine, a compound known to be used in the synthesis of urapidil , an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Mode of Action
For instance, Urapidil, synthesized from 1-(2-methoxyphenyl)piperazine, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Given its potential role in the synthesis of urapidil , it may influence pathways related to blood pressure regulation and central nervous system function.
Result of Action
Based on its potential role in the synthesis of urapidil , it may contribute to the lowering of peripheral blood pressure and the modulation of central nervous system activity.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with certain enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine typically involves the reaction of 2-fluoro-6-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-6-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological targets, such as neurotransmitter receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
1-(2-Fluorophenyl)piperazine: Lacks the methoxy group, which can affect its interaction with biological targets.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, leading to variations in its chemical behavior and biological effects.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYIKRCDSATNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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